molecular formula C20H18N4O2 B12690371 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol CAS No. 30828-87-6

4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol

Cat. No.: B12690371
CAS No.: 30828-87-6
M. Wt: 346.4 g/mol
InChI Key: JCQDQWMRANMFIK-UHFFFAOYSA-N
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Description

4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are conjugated with aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of 4-amino-3-methylphenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with another aromatic amine, such as 4-aminophenol, under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the azo bond.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol involves its ability to undergo reversible photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which affects its color and other physical properties. This photoresponsive behavior is exploited in various applications, including light-controlled polymers and molecular switches .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Another azo compound with similar photoisomerization properties.

    Methyl Orange: A commonly used azo dye with applications in pH indicators.

    Disperse Orange 3: An azo dye used in textile industries.

Uniqueness

4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other azo compounds. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

30828-87-6

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol

InChI

InChI=1S/C20H18N4O2/c1-13-12-18(25)8-9-19(13)24-22-16-5-3-15(4-6-16)21-23-17-7-10-20(26)14(2)11-17/h3-12,25-26H,1-2H3

InChI Key

JCQDQWMRANMFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C)O

Origin of Product

United States

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